molecular formula C18H15IN2O4 B5303727 2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid

2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid

Cat. No.: B5303727
M. Wt: 450.2 g/mol
InChI Key: WWRISEDCNNYZNF-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid typically involves multiple steps. One common method starts with the diazotization of anthranilic acid, followed by substitution with potassium iodide to introduce the iodine atom. The resulting 2-iodobenzoic acid is then coupled with other reactants to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX or DMP in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid is unique due to its specific structure, which combines aromatic and aliphatic elements. This structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

IUPAC Name

2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O4/c19-14-9-5-4-8-13(14)17(24)21-15(18(25)20-11-16(22)23)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,25)(H,21,24)(H,22,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRISEDCNNYZNF-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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